4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide
Description
4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide is a heterocyclic compound with a unique structure that includes an imidazolidine ring
Properties
CAS No. |
835-43-8 |
|---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-methyl-2-oxo-N-phenylimidazolidine-1-carboxamide |
InChI |
InChI=1S/C11H13N3O2/c1-8-7-14(10(15)12-8)11(16)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,16) |
InChI Key |
UQRHEVITMSTPAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)N1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of N-phenylurea with methyl isocyanate under controlled conditions. The reaction is carried out in a solvent such as dichloromethane at room temperature, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less toxic solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine derivatives, which can have different functional groups attached to the nitrogen or carbon atoms in the ring .
Scientific Research Applications
4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-oxo-2-phenylacetamide: Similar in structure but with different functional groups.
Indole derivatives: Share some structural similarities and have diverse biological activities.
Uniqueness
4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide is unique due to its specific imidazolidine ring structure, which imparts distinct chemical and biological properties.
Biological Activity
4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.
Structure and Properties
The chemical structure of this compound features an imidazolidine ring, which is known for its versatility in medicinal chemistry. The presence of the methyl and phenyl groups contributes to its biological activity through various mechanisms.
Antiviral Activity
Research has indicated that compounds related to imidazolidines exhibit antiviral properties. For instance, derivatives of imidazolidine have been shown to inhibit the Hepatitis C virus (HCV) NS3/4A protease, a critical enzyme for viral replication. In one study, certain imidazolidine derivatives demonstrated IC50 values in the low micromolar range, suggesting effective inhibition against HCV .
Anticancer Properties
Imidazolidine derivatives have also been investigated for their anticancer potential. The mechanism often involves the interaction with G-quadruplexes, which play a crucial role in regulating gene expression and maintaining telomere stability in cancer cells. Disruption of G-quadruplex structures by these compounds can lead to apoptosis in cancer cells .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as ceramidase, which is vital for sphingolipid metabolism. By inhibiting this enzyme, the compound can alter cell signaling pathways that regulate cell survival and apoptosis .
- G-Quadruplex Interaction : The compound's ability to bind and stabilize G-quadruplexes may inhibit telomerase activity, leading to reduced proliferation of cancer cells .
- Antioxidant Activity : Some studies suggest that imidazolidine derivatives possess antioxidant properties, which can protect cells from oxidative stress and inflammation, further contributing to their therapeutic effects .
Study on Antiviral Activity
A study focused on a series of substituted imidazolidines showed promising antiviral activity against HCV. The most active compound exhibited an IC50 value of approximately 0.64 μM against the viral protease, indicating strong potential for therapeutic development .
Cardiovascular Effects
Another investigation into related imidazolidine compounds revealed cardiovascular effects such as hypotension and bradycardia when administered intravenously in animal models. These effects were linked to endothelial muscarinic receptor activation, suggesting a mechanism involving nitric oxide release .
Table 1: Summary of Biological Activities
| Activity Type | Compound Variants | IC50 Values (μM) | Mechanism |
|---|---|---|---|
| Antiviral | Imidazolidine Derivatives | 0.64 - 63 | NS3/4A Protease Inhibition |
| Anticancer | G-Quadruplex Binders | N/A | Telomerase Inhibition |
| Cardiovascular | IM-7 Variant | N/A | Endothelial Activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
